Fluorescent red NIR 880
Description
Fluorescence imaging has become an indispensable tool in medical diagnostics and biomedical research, offering a noninvasive and highly sensitive means of observing biological processes in real-time. worldscientific.com While traditional fluorescence microscopy operates in the visible light spectrum, the development of imaging within the near-infrared (NIR) windows has significantly advanced the field. worldscientific.com This technological leap allows for deeper tissue penetration and clearer images by minimizing interference from biological tissues. worldscientific.comresearchgate.net
The near-infrared spectrum is typically divided into distinct biological windows, primarily the NIR-I and NIR-II regions, which offer unique advantages for viewing biological structures. The NIR-I window, traditionally defined as the range between 650 nm and 950 nm, offers reduced photon scattering and absorption by biological components like blood and water compared to visible light. nih.gov This allows for greater penetration depth than imaging in the visible range. nih.gov
However, the second near-infrared window (NIR-II), spanning from 1000 nm to 1700 nm, represents a significant leap forward in imaging capabilities. nih.govacs.org This region experiences even lower levels of photon scattering and minimal tissue autofluorescence, which is a common source of background noise in fluorescence imaging. nih.govmdpi.comnih.gov The reduced interference in the NIR-II window leads to a significantly improved signal-to-noise ratio, enabling much clearer and higher-resolution images at greater depths. nih.govresearchgate.net Research has further subdivided the NIR-II window into regions like NIR-IIa (1300–1400 nm) and NIR-IIb (1500–1700 nm), with studies suggesting that imaging in these longer wavelength bands can further enhance optical penetration and image contrast. worldscientific.comnih.govrsc.org The unique properties of the NIR-II window make it a highly promising frontier for non-invasive diagnostics and detailed biological studies. mdpi.comresearchgate.net
The use of fluorescence in the NIR, and particularly the NIR-II window, provides substantial advantages for research requiring deep-tissue visualization and high-resolution detail. The primary benefit is the ability to penetrate biological tissues to a much greater depth than other optical imaging techniques. stanford.eduscintica.com While visible light imaging is limited to depths of a few millimeters, NIR-II fluorescence imaging can achieve penetration depths of several millimeters to a centimeter in preclinical models. mdpi.comstanford.edu
This enhanced penetration is coupled with the ability to achieve high spatiotemporal resolution. mdpi.com Researchers can obtain real-time video-rate imaging (over 30 frames per second) to observe dynamic biological events, such as blood flow through cerebral vasculatures, with micrometer-scale resolution. stanford.edu The significantly lower tissue autofluorescence and reduced photon scattering in the NIR-II range result in a superior signal-to-background ratio (SBR). researchgate.netnih.gov This high clarity is invaluable for applications such as precisely mapping tumor margins for surgical guidance, monitoring the delivery of nanomedicines, and studying cellular processes with exceptional precision. mdpi.comstanford.edunih.gov
Table 1: Comparison of Imaging Modalities
| Feature | NIR-II Fluorescence Imaging | X-ray / MRI / PET |
|---|---|---|
| Penetration Depth | Millimeters to a centimeter mdpi.comstanford.edu | Superior penetration stanford.edu |
| Spatial Resolution | Micrometer scale stanford.edu | Limited spatial resolution stanford.edu |
| Temporal Resolution | Real-time (e.g., >30 fps) stanford.edu | Inferior temporal resolution stanford.edu |
| Autofluorescence | Negligible / Minimal mdpi.comnih.gov | Not applicable |
| Invasiveness | Minimally invasive nih.gov | Varies by modality |
Fluorescent Red NIR 880 is a fluorescent dye utilized in advanced research, particularly for in vivo imaging. medchemexpress.com As a member of the near-infrared fluorophore class, it is designed to operate within the NIR spectral window. Dyes in this category are crucial for leveraging the benefits of NIR imaging. The development of organic fluorophores that absorb and emit light in the NIR region is a key area of research, aiming to create probes with high stability, brightness, and specificity. acs.org
Compounds designed for NIR imaging, including those with absorption peaks around 880 nm, are often engineered for specific applications like photothermal therapy or targeted cellular imaging. researchgate.netnih.gov For instance, research has shown the development of nanoparticles with strong absorption at 874 nm, which are triggered by an 880 nm laser, demonstrating the utility of this specific spectral region. nih.gov Another study reported a fluorophore with a broad absorption at 880 nm and an emission maximum deep into the NIR-II window at 1270 nm. rsc.org These examples highlight the role of fluorophores in the ~880 nm class as tools for deep-tissue applications. This compound is classified for use in biological conjugation and in vivo animal imaging, underscoring its status as a research-grade compound. medchemexpress.com
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C35H36ClNO6 nih.gov |
| Synonym | DY 880 medchemexpress.com |
| Classification | Fluorescent Dye, In Vivo Imaging Dye medchemexpress.com |
| Research Application | Biological Conjugation, Animal Imaging medchemexpress.com |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 2-NBDG |
| 5-Carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE) |
| BODIPY 493/503 |
| BODIPY 581/591 C11 |
| Calcein-AM |
| Cresyl Violet |
| Cy5 |
| D-Luciferin potassium |
| DiD perchlorate |
| Dihydroethidium |
| DiI |
| DiO |
| DiR |
| FITC |
| FITC-Dextran |
| Fluo-4 AM |
| Fluorescein (B123965) |
| This compound |
| Indocyanine green (ICG) |
| IR-12N3 |
| IRDye800CW |
| JC-1 |
| Malachite green |
| Methylene blue |
| MitoSOX Red |
| Nile Red |
| PKH 26 |
| Propidium Iodide |
| Rhod-2 AM |
| RhoNox-1 |
| Sudan I |
| Tetramethylrhodamine, ethyl ester (TMRE) |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C35H36ClNO6 |
|---|---|
Molecular Weight |
602.1 g/mol |
IUPAC Name |
diethyl-[5-(6,8,9,10-tetrahydro-5H-benzo[c]xanthen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate |
InChI |
InChI=1S/C35H36NO2.ClHO4/c1-3-36(4-2)30-18-17-24-19-25-10-7-11-26(33(25)37-32(24)22-30)20-27-12-8-13-28-21-29-16-15-23-9-5-6-14-31(23)35(29)38-34(27)28;2-1(3,4)5/h5-6,9,14,17-22H,3-4,7-8,10-13,15-16H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
NEPJVIZAIQTOPR-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](=C1C=CC2=CC3=C(C(=CC4=C5C(=CC6=C(O5)C7=CC=CC=C7CC6)CCC4)CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Molecular Design and Synthetic Approaches for Fluorescent Red Nir 880 Analogues
Fundamental Principles of Fluorophore Design for Red/NIR Emission
Achieving fluorescence in the red and near-infrared (NIR) regions, typically defined as 650–900 nm and 700–1700 nm respectively, requires meticulous molecular engineering. rsc.orgacs.org The design of fluorophores like Fluorescent Red NIR 880 analogues hinges on principles that facilitate low-energy electronic transitions. Several key mechanisms are instrumental in pushing the emission wavelengths to the desired longer values.
Intramolecular Charge Transfer (ICT) Mechanisms in NIR Dye Design
A cornerstone of NIR dye design is the principle of intramolecular charge transfer (ICT). ossila.comaip.org In this process, photoexcitation promotes the movement of an electron from an electron-donating (D) group to an electron-accepting (A) group within the same molecule. This charge separation in the excited state lowers its energy, resulting in a red-shifted, or bathochromic, emission. The extent of this shift is directly related to the strength of the donor and acceptor moieties and the efficiency of the charge transfer.
In many NIR fluorophores, a "D-π-A" (donor-pi bridge-acceptor) or "D-A-D" architecture is employed to facilitate this process. The π-conjugated bridge acts as a conduit for the electron transfer. By carefully selecting and positioning strong electron donors and acceptors, the energy gap between the ground and excited states can be minimized, leading to NIR emission. mdpi.com For instance, the twisting of the donor and acceptor units in the excited state can lead to a twisted intramolecular charge transfer (TICT) state, which often results in a more pronounced red-shift in emission. chinesechemsoc.orgrsc.org
Key Characteristics of ICT in NIR Dyes:
| Feature | Description |
| Donor-Acceptor Structure | Molecules incorporate distinct electron-donating and electron-accepting moieties. |
| π-Conjugated System | A conjugated bridge facilitates efficient charge transfer between the donor and acceptor. |
| Red-Shifted Emission | The charge separation in the excited state lowers its energy, leading to longer wavelength fluorescence. |
| Solvatochromism | The emission wavelength can be sensitive to the polarity of the solvent due to the charge-separated nature of the excited state. |
Aggregation-Induced Emission (AIE) Strategies in NIR Fluorophores
A significant challenge with many traditional fluorophores is aggregation-caused quenching (ACQ), where their fluorescence is diminished or extinguished at high concentrations or in the solid state. The phenomenon of aggregation-induced emission (AIE) provides a powerful solution to this problem. magtech.com.cn AIE-active molecules, or AIEgens, are typically non-emissive when dissolved as individual molecules but become highly fluorescent upon aggregation. researchgate.net
The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), including rotations and vibrations, in the aggregated state. researchgate.net In solution, these motions provide non-radiative decay pathways for the excited state, quenching fluorescence. In the aggregated form, these motions are hindered, forcing the excited state to decay radiatively, thus "turning on" the fluorescence. This property is particularly advantageous for applications requiring high dye concentrations or for solid-state devices. The design of NIR AIEgens often involves incorporating molecular rotors and bulky groups that promote this restriction upon aggregation. polyu.edu.hknih.gov
Excited-State Intramolecular Proton Transfer (ESIPT) Principles
Excited-state intramolecular proton transfer (ESIPT) is another powerful mechanism for achieving long-wavelength emission with a large Stokes shift (the separation between the absorption and emission maxima). nih.govrsc.org Molecules designed for ESIPT contain both a proton donor (e.g., a hydroxyl group) and a proton acceptor (e.g., a nitrogen atom) in close proximity, often forming an intramolecular hydrogen bond in the ground state (enol form). acs.org
Upon photoexcitation, the acidity and basicity of the donor and acceptor groups, respectively, increase, leading to the transfer of a proton and the formation of an excited-state keto tautomer. This tautomer has a significantly different electronic structure and a lower energy, resulting in emission at a much longer wavelength than the initial absorption. The large Stokes shift associated with ESIPT is beneficial for minimizing self-absorption and improving detection sensitivity. nih.govmdpi.com
Structural Modifications for Red-Shifted Emission
Beyond these specific mechanisms, several general structural modification strategies are employed to achieve red-shifted emission in fluorophores like this compound analogues. These strategies often focus on extending the π-conjugated system of the molecule, which effectively decreases the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap.
Common Strategies for Red-Shifting Emission:
| Modification | Effect on Electronic Structure | Example |
| Extension of π-Conjugation | Decreases the HOMO-LUMO gap by delocalizing electrons over a larger area. nih.gov | Annulation with aromatic rings, introduction of double or triple bonds. |
| Increasing Donor/Acceptor Strength | Enhances the ICT character, lowering the excited state energy. rsc.org | Introducing stronger electron-donating groups (e.g., julolidine) or electron-accepting groups (e.g., cyano groups). |
| Heteroatom Substitution | Modifies the electron distribution and energy levels of the π-system. | Replacing the oxygen atom in a xanthene core with silicon (Si-rhodamines) or phosphorus. researchgate.net |
| Planarization of the Molecular Backbone | Increases π-orbital overlap and electron delocalization. | Locking flexible bonds with chemical bridges to create a more rigid structure. |
Synthetic Methodologies for this compound Core Structures
The synthesis of complex NIR fluorophores requires robust and versatile chemical reactions. The xanthene core, found in classic dyes like fluorescein (B123965) and rhodamine, serves as a valuable scaffold for building NIR emitters due to its high fluorescence quantum yield and photostability.
Synthesis of Xanthene-Based NIR Dyes (e.g., XanthCR-880)
The synthesis of xanthene-based NIR dyes, such as the conceptual XanthCR-880, often involves modifying a pre-existing xanthene core or constructing the core from scratch with functionalities that promote NIR emission. A common approach involves the condensation of a phthalic anhydride (B1165640) derivative with two equivalents of a phenol (B47542) or resorcinol (B1680541) derivative.
A versatile strategy for creating NIR xanthene dyes is the Suzuki cross-coupling reaction. This allows for the introduction of various aryl or heteroaryl groups at the 3- and 6-positions of the xanthene ring. For example, coupling an electron-poor fluorescein ditriflate with electron-rich boronic acids or esters can effectively extend the π-conjugation and introduce donor-acceptor characteristics, leading to significant red-shifts in absorption and emission. researchgate.net
Another powerful method is the one-pot synthesis from aldehydes and diols or m-aminophenols using a strong acid catalyst like concentrated phosphoric acid. This provides a convenient route to both symmetric and asymmetric xanthene dyes with far-red fluorescence. nih.gov
More advanced synthetic routes for Si-xanthene dyes involve iridium-catalyzed C-H silylation, which offers a concise way to install silicon atoms into the xanthene framework under milder conditions compared to traditional multi-step syntheses. morressier.com
Synthesis of Cyanine-Based NIR Dyes
Cyanine (B1664457) dyes, especially heptamethine cyanines, are a prominent class of NIR fluorophores characterized by a polymethine chain connecting two heterocyclic nuclei. Their spectral properties are readily tunable by modifying the length of the polymethine chain and the nature of the heterocyclic groups. mdpi.com
The classical and most common synthesis of heptamethine cyanine dyes involves the condensation reaction between a quaternary indolenium salt and a pentamethine salt or a modified Schiff base. mdpi.comrsc.org The general route starts with the synthesis of substituted indolenium salts via the Fischer indole (B1671886) synthesis, where a substituted hydrazine (B178648) is condensed with a ketone like methyl isopropyl ketone. mdpi.com These quaternary indoles are then reacted with a pentamethine salt, such as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride, in a mixture of solvents like pyridine (B92270) and acetic anhydride to yield the final heptamethine dye. mdpi.commdpi.com
A more recent and versatile strategy utilizes a modification of the Zincke reaction. rsc.org This method involves reacting an open form of a pyridinium (B92312) salt (a Zincke salt) with quaternary indolenium moieties under mild conditions. This approach allows for the synthesis of heptamethine dyes in high yields and purity and facilitates the introduction of various functional groups, such as azide (B81097) or alkyne, onto the heptamethine backbone for further modifications. rsc.org
| Synthetic Route | Key Reactants | Typical Reaction Conditions | Advantages | Reference |
|---|---|---|---|---|
| Classical Condensation | Quaternary indolenium salt, Pentamethine salt (e.g., N-[5-(phenylamino)-2,4-phentadienylidene] aniline (B41778) monohydrochloride) | Pyridine, Acetic anhydride, N,N-dimethylformamide | Well-established, general route | mdpi.com |
| Modified Zincke Reaction | Zincke salt (open form of pyridinium salt), Quaternary indolenium moieties | Mild conditions | High yields, high purity, versatile for functionalization | rsc.org |
Synthesis of Boron Dipyrromethene (BODIPY)-Based NIR Dyes
Boron dipyrromethene (BODIPY) dyes are known for their excellent photophysical properties. However, the core BODIPY structure absorbs and emits in the visible region. To shift their fluorescence to the NIR region, several synthetic strategies have been developed, primarily focused on extending the π-conjugation of the chromophore. rsc.org
One common approach is the introduction of styryl or other conjugated groups at the 2,6- or 3,5-positions of the BODIPY core. Another effective strategy is the fusion of aromatic rings to the BODIPY scaffold. rsc.org Aza-BODIPY dyes, where a nitrogen atom replaces a methine carbon in the core, inherently exhibit red-shifted absorption and emission compared to their conventional counterparts. 1-material.com
A versatile synthesis for aza-BODIPY analogues involves a Schiff base forming reaction using lactams and heteroaromatic amines, followed by complexation with boron trifluoride diethyl etherate. 1-material.com For instance, an asymmetric tetra-substituted aza-BODIPY displaying a broad NIR emission at 900 nm has been synthesized by reacting an azadipyrromethene with N,N-diisopropylethylamine and boron trifluoride diethyl etherate. nih.gov Furthermore, an efficient one-pot synthesis of 3-pyrrolylBODIPY dyes has been developed through a condensation reaction of aromatic aldehydes and pyrrole, followed by in situ oxidative nucleophilic substitution. nih.gov Dimerization of such structures can further extend the emission into the NIR-II window (beyond 1000 nm). nih.gov
| Strategy | Synthetic Approach | Resulting Dye Class | Key Features | Reference |
|---|---|---|---|---|
| π-System Extension | Introduction of styryl groups at 2,6- or 3,5-positions | Styryl-BODIPY | Red-shifted absorption/emission | rsc.org |
| Aromatic Fusion | Annulation of aromatic rings to the BODIPY core | Benzene-fused oligo-BODIPYs | Strong NIR absorption (~950 nm) | chemistryviews.org |
| Core Modification | Replacement of a methine carbon with nitrogen | Aza-BODIPY | Inherently red-shifted spectra | 1-material.com |
| Dimerization | Construction of ethene-bridged 3,3'-dipyrrolylBODIPY dimers | BODIPY Dimer | NIR emission extended to 1200 nm | nih.gov |
Synthesis of Si-Rhodamine-Based NIR Dyes
Si-rhodamine (SiR) dyes are a class of fluorophores that emit in the far-red to NIR region. rsc.org The replacement of the oxygen atom in the xanthene ring of traditional rhodamines with a silicon atom leads to a significant red-shift in their absorption and emission spectra. rsc.org
The synthesis of symmetric Si-rhodamines typically involves the nucleophilic addition of metalated aryl species to a Si-xanthone precursor. rsc.org A general and divergent synthetic method utilizes dibromide intermediates. These intermediates undergo metal/bromide exchange to form bis-aryllithium or bis(aryl Grignard) reagents, which then react with electrophiles like anhydrides or esters to construct the Si-xanthene core. This strategy allows for the efficient synthesis of a variety of Si-rhodamine derivatives in 3-5 steps. nih.govacs.org
Asymmetric Si-rhodamines are valuable for creating activatable fluorescent probes as they allow for the introduction of different functionalities on either side of the xanthene ring. rsc.org Their synthesis can also be achieved through modifications of the general strategy, enabling precise control over the molecular structure and photophysical properties. nih.govacs.org
| Method | Key Intermediates | Key Reaction | Products | Reference |
|---|---|---|---|---|
| General Divergent Synthesis | Dibromide precursors, Si-xanthone | Metal/bromide exchange followed by nucleophilic addition to an electrophile | Symmetric and asymmetric Si-fluoresceins and Si-rhodamines | nih.govacs.org |
| Modification of Si-Rhodamine Scaffold | Si-rhodamine | Chemical modification to extend conjugation | SiR-NIR dyes with emission up to 700 nm | nih.gov |
Synthesis of Rare-Earth Complex (e.g., Nd-DOTA) NIR Probes
Lanthanide complexes are attractive for NIR imaging due to their sharp, line-like emission bands and long luminescence lifetimes. rsc.org Neodymium (Nd³⁺) is a lanthanide ion that exhibits characteristic NIR emission. To create stable and effective NIR probes, the lanthanide ion is chelated with a ligand that both sensitizes the ion's luminescence and ensures its stability in biological environments.
The synthesis of these probes generally involves two main steps: the synthesis of the chelating ligand and the subsequent complexation with the lanthanide ion. nih.gov DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are widely used ligands due to the high thermodynamic stability and kinetic inertness of their lanthanide complexes. acs.org
For example, the synthesis of a Nd-DOTA complex involves reacting a DOTA derivative with a neodymium salt, such as neodymium triflate, typically in a buffered aqueous solution at a controlled pH. nih.gov The resulting complex is then purified, often using techniques like high-performance liquid chromatography (HPLC). nih.gov Small-molecule lanthanide complexes like Nd-DOTA have been synthesized and show typical NIR-II fluorescence emission at 1060 nm and 1330 nm. acs.org
| Complex | Ligand Synthesis | Complexation Reaction | Key Features | Reference |
|---|---|---|---|---|
| Nd-DOTA | Synthesis of DOTA or its functionalized derivatives | Reaction of the DOTA ligand with a Nd³⁺ salt (e.g., Nd(OTf)₃) in a buffered solution (e.g., MES buffer, pH 6.0) | Sharp NIR emission lines, high stability | nih.govacs.org |
| M-AMF-DOTA(Nd) | Synthesized from 4-amino-fluorescein | Complexation with Nd³⁺ | Typical NIR fluorescence from Nd³⁺ at 880 nm and 900 nm | nih.gov |
Synthetic Routes for Non-Conventional Coumarin (B35378) Derivatives with NIR Emission
Conventional coumarin dyes typically fluoresce in the blue-green region of the spectrum. Shifting their emission to the NIR region requires significant structural modifications to create a strong intramolecular charge transfer (ICT) character. nih.gov This is generally achieved by introducing potent electron-donating groups (EDG) at the 7-position and strong electron-withdrawing groups (EWG) at the 3- or 4-positions. nih.govresearchgate.net
Several strategies for creating non-conventional coumarins with NIR emission have been developed:
Modification at the 2-position: Replacing the carbonyl oxygen with a sulfur atom (thionation) or a dicyanomethylene group can cause a substantial redshift in absorption and emission. nih.gov
π-System Extension: Introducing a styryl moiety at the 4-position or fusing aromatic rings to the coumarin backbone extends the π-conjugation, leading to longer wavelength emission. nih.govub.edu
Scaffold Derivatization: A novel three-step synthesis has been developed to convert commercial coumarin dyes into hemicyanine dyes with NIR emission. This involves replacing the carbonyl group with a cyanomethylene moiety, which serves as a key intermediate for further reactions. nih.gov Another approach involves creating "COUPY" fluorophores by incorporating a cyano(1-alkyl-4-pyridin-1-ium)methylene group at the 2-position, which can be synthesized in three linear steps from commercial precursors. researchgate.net
| Modification Strategy | Synthetic Approach | Resulting Structure | Impact on Properties | Reference |
|---|---|---|---|---|
| Modification at C-2 | Thionation of the lactone carbonyl or introduction of a dicyanomethylene group | Thiocoumarin or 2-dicyanomethylene-coumarin | ~80 nm redshift in absorption and emission | nih.gov |
| π-System Extension | Introduction of a styryl group at C-4 | 4-styrylcoumarin | Further bathochromic shift | nih.gov |
| Scaffold Conversion | Conversion of coumarin to a cyanomethylene intermediate, followed by reaction to form hemicyanine | Coumarin-based hemicyanine | NIR emission with large Stokes shifts | nih.gov |
| "COUPY" Fluorophores | Incorporation of a cyano(1-alkyl-4-pyridin-1-ium)methylene group at C-2 | COUPY dyes | Tunable far-red to NIR emission | researchgate.net |
Derivatization and Functionalization Strategies
To be used as targeted probes, NIR dyes often require derivatization with functional groups that allow for conjugation to biomolecules or other targeting moieties. These modifications can also be used to fine-tune the photophysical properties of the dye. researchgate.net
Common functionalization strategies include:
Introduction of Reactive Groups: Carboxylic acids, amines, N-hydroxysuccinimidyl (NHS) esters, maleimides, azides, or alkynes are often incorporated into the dye structure. These groups can then be used to form covalent bonds with complementary functionalities on proteins, antibodies, or other molecules. For example, an RGD peptide was conjugated to a cyanine dye to improve its tumor-targeting capability. rsc.org
Improving Water Solubility: Sulfonate groups are frequently added to the aromatic rings of cyanine or other NIR dyes to enhance their solubility in aqueous media, which is crucial for biological applications.
Modulating Photophysical Properties: The introduction of different substituents can alter the electron-donating or -withdrawing nature of parts of the molecule, thereby tuning the absorption and emission wavelengths, quantum yield, and photostability. researchgate.net For instance, in polymethine fluorophores, enhancing the donor strength of the terminal heterocycles can lead to longer emission wavelengths. acs.org
Shielding the Fluorophore: Encapsulating the dye within nanoparticles or modifying it with bulky groups can prevent aggregation-induced quenching, a common issue with planar dye molecules in aqueous environments, thus enhancing brightness. acs.org
These strategies are integral to the molecular engineering of NIR fluorophores, transforming general dye scaffolds into highly specific and efficient probes for a wide range of applications. nih.gov
Photophysical Principles and Advanced Characterization of Fluorescent Red Nir 880 Dyes
Spectroscopic Characterization Techniques for NIR Fluorophores
A comprehensive understanding of a fluorophore's behavior under illumination is achieved through a suite of spectroscopic techniques. These methods quantify the interactions of the dye with light, from absorption to emission, and the temporal dynamics of its excited state.
UV-Vis absorption spectroscopy is a fundamental technique used to determine the wavelengths of light a molecule absorbs. For NIR dyes, this analysis identifies the optimal excitation wavelength. The absorption spectrum arises from electronic transitions from the ground state (S₀) to an excited state (S₁). Heptamethine cyanine (B1664457) dyes, a common class of NIR fluorophores, are known for their strong and narrow absorption bands. rsc.org
In a representative study of a NIR photothermal agent, an organic small molecule designated 3TT-IC-4Cl, exhibited a strong absorption maximum at 772 nm when dissolved in a chloroform solution. nih.gov However, when this dye was encapsulated within nanoparticles to form an aqueous solution (termed TNPs), a significant red shift in the absorption maximum to 874 nm was observed. nih.govresearchgate.net This shift is attributed to the formation of π-π stacking interactions between the dye molecules during the nanoparticle assembly process. This aggregation-induced shift makes the resulting nanoparticles highly suitable for applications triggered by an 880 nm light source. nih.gov
Fluorescence emission spectroscopy measures the spectrum of light emitted by a molecule as it relaxes from an excited electronic state back to the ground state. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. Cyanine dyes are often characterized by relatively small Stokes shifts. rsc.orgnih.gov
For the 3TT-IC-4Cl dye in its free form in chloroform, the maximal fluorescence emission was observed at approximately 840 nm. nih.gov This results in a Stokes shift of about 68 nm. The photophysical properties, including absorption and emission, of heptamethine cyanines are highly dependent on the solvent and the molecular structure. rsc.orgacs.org
Table 1: Spectroscopic Properties of a Representative NIR Dye System
| Compound/Formulation | Solvent/Medium | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift |
| Free 3TT-IC-4Cl Dye | Chloroform | 772 nm nih.gov | ~840 nm nih.gov | ~68 nm |
| TNPs (Nanoparticles) | Aqueous Solution | 874 nm nih.govresearchgate.net | Not Reported | Not Reported |
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following excitation by a short pulse of light. The fluorescence lifetime (τ) is a critical parameter that describes the average time a fluorophore spends in the excited state before returning to the ground state. This property is intrinsic to the molecule and its environment but is independent of concentration and excitation intensity. mdpi.com
The fluorescence lifetime of small organic fluorophores typically ranges from 0.1 to 20 nanoseconds. mdpi.com For NIR dyes, lifetimes are often in the sub-nanosecond to a few nanoseconds range. nih.govmdpi.com For example, the NIR dye IRDye800CW has a fluorescence lifetime of approximately 0.5 ns in vitro, which can change to 0.6-0.7 ns when conjugated to an antibody and localized in tissue. nih.gov Factors such as solvent viscosity, temperature, pH, and binding to other molecules can influence the fluorescence lifetime. mdpi.com Generally, the fluorescence lifetime of organic NIR fluorophores tends to decrease as the emission wavelength approaches the short-wave infrared (SWIR) window. biorxiv.orgbiorxiv.org This technique is crucial for advanced imaging applications like Fluorescence Lifetime Imaging Microscopy (FLIM), which can differentiate fluorophores with overlapping spectra or probe the molecular environment. mdpi.com
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. This is a key parameter for evaluating the brightness and performance of a fluorophore. nih.govresearchgate.net NIR fluorophores generally exhibit lower quantum yields compared to dyes that emit in the visible spectrum. nih.gov
There are two primary methodologies for determining the fluorescence quantum yield of transparent samples:
Relative Method: This is the most common approach and involves comparing the fluorescence intensity of the sample dye to that of a standard compound with a known quantum yield. The measurement requires recording the absorption and fluorescence emission spectra of both the sample and the standard under identical conditions. The quantum yield is calculated using the integrated fluorescence intensities, the absorbance at the excitation wavelength, and the refractive indices of the solvents. nih.govresearchgate.netbohrium.com
Absolute Method: This technique directly measures the quantum yield without the need for a reference standard. It is typically performed using an integrating sphere. The integrating sphere collects all the light emitted from the sample. Measurements are taken of the excitation light with and without the sample in the sphere, allowing for the direct calculation of the number of photons absorbed and emitted. This method avoids uncertainties associated with reference standards but requires specialized, calibrated instrumentation. nih.gov
Influence of Molecular Structure on Photophysical Performance
The photophysical properties of NIR dyes can be precisely controlled by modifying their molecular structure. For cyanine dyes, this involves altering the heterocyclic nuclei or the polymethine chain that connects them. nih.govrsc.org
The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic rings of a dye is a powerful method for tuning its optoelectronic properties. These substituents alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Electron-Donating Groups (EDGs): Groups like alcohol (-OH), amine (-NH₂), and alkyl groups increase the electron density of the conjugated system. Attaching an EDG generally raises the energy of the HOMO more than the LUMO, leading to a smaller HOMO-LUMO energy gap. A smaller energy gap results in the absorption of lower-energy light, causing a bathochromic (red) shift in the absorption and emission spectra.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens pull electron density away from the conjugated system. Attaching an EWG typically lowers the energy of the LUMO more than the HOMO. This also results in a smaller HOMO-LUMO gap and a red shift in the spectra.
By carefully selecting and positioning EDGs and EWGs, researchers can fine-tune the absorption and emission wavelengths of NIR dyes to match specific excitation sources and detection windows for optimized performance in various applications.
Role of Conjugation Length and Planarity
The absorption and emission wavelengths of cyanine dyes, including the Fluorescent Red NIR 880 series, are highly dependent on the length of the polymethine chain that connects the two terminal heterocyclic rings. An increase in the number of conjugated double bonds in this chain leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduced energy gap results in a bathochromic shift, meaning the dye absorbs and emits light at longer wavelengths. For heptamethine cyanines, this extended π-system is what pushes their spectral properties into the NIR region. researchgate.net
Molecular planarity is another critical factor for high fluorescence quantum yield. A planar conformation of the polymethine chain maximizes the overlap of p-orbitals, which enhances the efficiency of electronic transitions. Any deviation from planarity, such as twisting or bending of the chain, can create non-radiative decay pathways for the excited state, thus quenching fluorescence and reducing the quantum yield. To enhance planarity and, consequently, fluorescence, structural modifications are often introduced. For instance, incorporating a rigid bridged ring, such as a cyclohexene ring, into the center of the polymethine chain can significantly improve the dye's photostability and planarity. mdpi.comiieta.org This structural rigidification minimizes energy loss through chemical bond rotation, leading to a red-shift in the absorption spectrum. iieta.org
Table 1: Effect of Polymethine Chain Modification on Spectral Properties of Heptamethine Dyes
| Compound | Modification | Absorption Wavelength (λab) in Ethanol (nm) | Reference |
|---|---|---|---|
| Dye A | Unsubstituted Polymethine Chain | 760 | iieta.org |
| Dye B | Modified Polymethine Chain | 803.6 | iieta.org |
| Dye C | Chlorine-containing Rigid Bridged Ring | 799.8 (in Methanol) | iieta.org |
| Dye D | Modified Polymethine Chain | 763.4 (in Methanol) | iieta.org |
Steric Hindrance and Rotational Restriction for Enhanced Emission
A key strategy involves introducing a meso-aryl group that projects shielding arms over the faces of the polymethine chain. This "sterically shielded" design simultaneously prevents dye aggregation and enhances stability, both of which are common issues with heptamethine cyanines that can lead to fluorescence quenching. nih.gov By minimizing intermolecular interactions and protecting the fluorophore from its environment, such steric shielding leads to superior photophysical properties and enhanced bioimaging performance. nih.gov
Computational studies have shown that substituents in the meso-position of the polymethine bridge can decrease the energy barriers for rotation around different chemical bonds, which can reduce the fluorescence quantum yield in a free state. researchgate.net However, in a rotation-restricted environment, this can lead to a significant enhancement of fluorescence. researchgate.net This principle is exploited in the design of fluorescent probes that "turn on" in specific microenvironments.
Solvent Effects and Solvatochromism in this compound Systems
Solvatochromism describes the change in the absorption or emission spectrum of a dye in response to a change in the polarity of the solvent. This phenomenon is a result of differential solvation of the ground and excited states of the dye molecule. Cyanine dyes, including those in the NIR 880 range, can exhibit significant solvatochromism due to changes in their dipole moment upon electronic excitation. documentsdelivered.comacs.orgacs.orgresearchgate.net
The nature of the solvatochromic shift (a shift to longer wavelengths, known as a bathochromic or red shift, or a shift to shorter wavelengths, a hypsochromic or blue shift) depends on whether the ground or excited state is more stabilized by the solvent. For instance, a decrease in the dipole moment upon electronic absorption, as has been observed for some cyanine dyes, is consistent with the observed solvatochromism. documentsdelivered.comacs.orgacs.orgresearchgate.net
The study of solvatochromism provides valuable insights into the electronic structure of the dye and its interactions with the surrounding environment. These properties are particularly important for applications in sensing and imaging, where changes in the local environment can be reported by a spectral shift.
Table 2: Solvatochromic Effects on a Meso-Substituted Heptamethine Cyanine Dye
| Solvent | Absorption Maximum (nm) | Emission Maximum (nm) | Reference |
|---|---|---|---|
| Dichloromethane | Not Specified | ~650 and ~750 (dual emission) | mdpi.com |
| Acetonitrile | Not Specified | Longer Wavelength Band Dominant | mdpi.com |
| Polar Protic Media | Not Specified | Higher Energy Band Dominant | mdpi.com |
Photostability Analysis Methodologies and Improvement Strategies
Photostability, or the resistance of a dye to photodegradation upon exposure to light, is a critical parameter for many fluorescence applications, especially for long-term imaging. Heptamethine cyanine dyes are often susceptible to photobleaching, which limits their utility. rsc.org
Methodologies for analyzing photostability typically involve irradiating a solution of the dye with a light source of a specific wavelength and intensity and monitoring the decrease in its absorbance or fluorescence over time. This can be done using spectrophotometry or fluorometry.
Several strategies have been developed to enhance the photostability of heptamethine cyanine dyes:
Structural Rigidification : As mentioned earlier, incorporating a rigid ring structure into the polymethine chain is a highly effective strategy. mdpi.comiieta.org The introduction of a chlorine-containing rigid bridged ring has been shown to greatly improve the photostability of heptamethine indocyanine molecules. iieta.org
Substitution : The introduction of specific substituents can also enhance photostability. For example, the introduction of electron-withdrawing groups can improve the photostability of the cyanine scaffold. mdpi.com Aromatic substitution in the γ-position of the pentamethine chain is another documented strategy. researchgate.net
Nano-encapsulation : Encapsulating cyanine dyes within nanoparticles, such as polymer-based systems or silica nanoparticles, can protect them from the surrounding environment and improve their photostability. nih.govacs.org
Polymer Conjugation : Polymerizing hydrophobic poly(amino acid)s from the meso-position of the dye has been shown to significantly improve stability and the generation of reactive oxygen species (ROS). rsc.org
Table 3: Summary of Strategies to Improve Photostability of Heptamethine Cyanine Dyes
| Strategy | Mechanism | Outcome | Reference |
|---|---|---|---|
| Structural Rigidification | Introduction of a rigid bridged ring in the polymethine chain. | Increased planarity and reduced non-radiative decay. | mdpi.comiieta.org |
| Aromatic Substitution | Introduction of electron-withdrawing groups or substitution at the γ-position. | Altered electronic properties of the chromophore. | mdpi.comresearchgate.net |
| Nano-encapsulation | Incorporation of the dye into nanoparticles. | Protection from the external environment. | nih.govacs.org |
| Oxazolidine Caging | Reversible switching between fluorescent and non-fluorescent forms. | Replenishment of the fluorescent state. | chinesechemsoc.org |
| Polymer Conjugation | Attachment of hydrophobic polymers at the meso-position. | Improved stability and altered molecular conformation. | rsc.org |
Strategies for Optimizing Fluorescent Red Nir 880 Dye Performance
Design Principles for Enhanced Brightness and Signal-to-Noise Ratio
The brightness of a fluorophore is a product of its molar absorption coefficient and its fluorescence quantum yield. A high signal-to-noise ratio (SNR) is achieved by maximizing this brightness while minimizing background signals, a key advantage of operating in the near-infrared (NIR) window where biological autofluorescence is low. acs.org
Key molecular design strategies for enhancing brightness include:
Donor-π-Acceptor (D-π-A) Architectures: This is a common and effective platform for constructing NIR dyes. researchgate.netmdpi.com The system consists of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. Modulating the electron-donating and accepting strength of these components allows for fine-tuning of the dye's absorption and emission wavelengths and can enhance the quantum yield. researchgate.net
Structural Rigidity: Increasing the rigidity of the dye's molecular structure can suppress non-radiative decay pathways that occur via molecular vibrations and rotations. This leads to a higher fluorescence quantum yield. Strategies include incorporating fused aromatic rings or creating a more planar molecular geometry. This approach has been shown to be effective for various classes of dyes, including those based on xanthene and BODIPY cores. researchgate.net
Shielding Units: For dyes intended for use in aqueous biological environments, fluorescence quenching due to interactions with water molecules is a major challenge. acs.org A "Shielding-Donor-Acceptor-Donor-Shielding" (S-D-A-D-S) structure can be employed. The shielding units are bulky groups that sterically hinder the interaction between the conjugated core of the dye and surrounding water molecules, thereby preserving a high quantum yield. acs.org
The combination of these principles leads to the development of NIR dyes with superior brightness, which is essential for high-contrast imaging. bohrium.com
| Design Strategy | Principle | Effect on Brightness | Example Dye Class |
|---|---|---|---|
| D-π-A Structure | Efficient intramolecular charge transfer (ICT) | High molar absorptivity and tunable quantum yield | Styryl Pyridinium (B92312) Dyes mdpi.com |
| Structural Rigidity | Suppression of non-radiative decay from molecular motion | Increased fluorescence quantum yield | Rylene Dyes tandfonline.com |
| S-D-A-D-S Structure | Steric hindrance prevents quenching by water molecules | Maintains high quantum yield in aqueous media acs.org | Engineered NIR-II Dyes acs.org |
Approaches to Improve Photostability in Biological Environments
Photostability, the resistance of a fluorophore to photochemical destruction (photobleaching) upon exposure to light, is crucial for long-term imaging experiments. keyence.com Photobleaching occurs when the dye, in its excited state, undergoes irreversible chemical reactions, often involving reactive oxygen species. nih.gov
Several approaches can be employed to enhance the photostability of NIR dyes:
Molecular Structure Modification: Creating rigid, compact core structures can enhance photostability by reducing the likelihood of photo-induced chemical reactions. bohrium.comresearchgate.net For instance, certain aminofluorene dyes with an antiaromatic core have been shown to possess unparalleled photostability due to ultrafast excited-state dynamics that limit the time available for destructive reactions to occur. researchgate.net
Polymer Encapsulation: Encapsulating hydrophobic NIR dyes within the core of polymeric nanoparticles or micelles offers a robust strategy for protection. tandfonline.comtandfonline.com The polymer shell acts as a physical barrier, shielding the dye from reactive species in the bulk solution. nih.gov This method not only improves photostability but can also enhance solubility in aqueous media and provide a scaffold for further functionalization. tandfonline.comtandfonline.com
Use of Antifade Reagents: In fixed-cell imaging, mounting media containing antifade reagents can be used. These reagents are chemical compounds designed to scavenge reactive oxygen species and protect the fluorophore from degradation. keyence.comvectorlabs.com For live-cell imaging, specialized, biocompatible antifade reagents can be added to the imaging medium to extend the fluorescent signal. biocompare.com
| Approach | Mechanism | Application Environment | Example |
|---|---|---|---|
| Rigid Molecular Core | Reduces susceptibility to photo-oxidation | General | Aminofluorene (AF) Dyes bohrium.comresearchgate.net |
| Polymeric Nanoparticles | Shields dye from reactive oxygen species nih.gov | Aqueous/Biological | IR788 dye encapsulated in sIPN micelles tandfonline.comtandfonline.com |
| Antifade Reagents | Scavenges free radicals and reactive oxygen species | Fixed and Live Cells | VectaCell™ Trolox Antifade Reagent biocompare.com |
Modulation of Stokes Shift for Imaging Contrast Enhancement
The Stokes shift is the difference in wavelength between the absorption maximum and the emission maximum. A large Stokes shift is highly desirable as it minimizes the overlap between the excitation and emission spectra, thereby reducing self-absorption and improving the signal-to-noise ratio. nih.gov For many common fluorophores, this shift is small (typically <30 nm), which can compromise imaging quality. nih.gov
Strategies to engineer a large Stokes shift in NIR dyes include:
Intramolecular Charge Transfer (ICT): Designing molecules with a strong D-π-A character can induce a significant redistribution of electron density upon photoexcitation. rsc.orgresearchgate.net This change leads to a more stable, relaxed excited state with lower energy, resulting in an emission at a much longer wavelength and thus a large Stokes shift. Asymmetric cyanine (B1664457) dyes based on benzothiazolium have been designed to leverage ICT to achieve Stokes shifts greater than 100 nm. rsc.orgresearchgate.netresearchgate.net
Excited-State Intramolecular Proton Transfer (ESIPT): This mechanism involves the transfer of a proton between two sites within the same molecule in the excited state. The proton transfer creates a new molecular species (a tautomer) that has a different, lower-energy electronic configuration. Fluorescence then occurs from this tautomeric state, leading to a very large Stokes shift. nih.gov This principle has been used to develop NIR-emitting probes with Stokes' shifts exceeding 250 nm. nih.gov
Vibronic Coupling Structures: A general method to increase the Stokes shift is to append a moiety, such as 1,4-diethyl-decahydro-quinoxaline (DQ), onto a fluorophore's conjugated structure. This introduces a vibronic backbone that can expand the Stokes shift of various fluorophores significantly. researchgate.net
| Mechanism | Molecular Principle | Achieved Stokes Shift | Example Dye Class |
|---|---|---|---|
| Intramolecular Charge Transfer (ICT) | Electron density redistribution in the excited state | >100 nm, up to 320 nm rsc.orgrsc.org | Asymmetric Benzothiazolium Dyes rsc.orgresearchgate.net |
| Excited-State Intramolecular Proton Transfer (ESIPT) | Formation of an excited-state tautomer with lower energy | ~260–272 nm nih.gov | HBO-Pyridinium Cyanine Hybrids nih.gov |
| Vibronic Coupling | Introduction of a vibronic backbone to the core structure | >3-fold increase over parent fluorophore researchgate.net | DQ-modified Hemicyanine researchgate.net |
Strategies to Mitigate Aggregation-Caused Quenching (ACQ)
Many conventional fluorescent dyes, particularly those with large, planar π-conjugated systems, suffer from aggregation-caused quenching (ACQ). nih.gov In aqueous environments or at high concentrations, these molecules tend to stack together (form aggregates), which creates non-radiative pathways for the excited-state energy to decay, effectively quenching fluorescence. researchgate.net
The primary strategies to overcome ACQ are:
Aggregation-Induced Emission (AIE): This is a counterintuitive phenomenon where certain molecules, known as AIEgens, are non-emissive in dilute solutions but become highly fluorescent upon aggregation. magtech.com.cn The mechanism involves the restriction of intramolecular motions (like rotations) in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway, leading to strong fluorescence. chinesechemsoc.orgust.hk This principle is a powerful tool for designing bright, solid-state NIR emitters. magtech.com.cnnih.gov
Hydrophilic Modification: To prevent aggregation in the first place, hydrophobic NIR dyes can be chemically modified with hydrophilic groups or polymers. Conjugating dyes with moieties like polyethylene (B3416737) glycol (PEG) or oligoglycerol dendrons increases their water solubility and sterically hinders the close association of dye molecules, thus preserving their fluorescence in aqueous media. nih.gov
Co-assembly with Molecular Barriers: Another approach is to co-assemble the ACQ-prone dye with an inert "molecular barrier" molecule. nih.gov This strategy physically separates the dye molecules within a co-crystal or nano-aggregate, preventing the π-π stacking that leads to quenching and thereby enhancing the solid-state fluorescence quantum yield. nih.gov
| Strategy | Mechanism of Action | Result | Example |
|---|---|---|---|
| Aggregation-Induced Emission (AIE) | Restriction of intramolecular motion in the aggregated state blocks non-radiative decay ust.hk | Strong fluorescence in aggregates/solid state | XA1 (D-π-A-π-D NIR-II AIEgen) nih.govrsc.org |
| Hydrophilic Modification | Increases water solubility and prevents aggregation through steric hindrance | Maintained fluorescence in aqueous solution | NIR dye conjugated with oligoglycerol dendrons |
| Co-assembly | Inert molecules act as spacers to prevent π-π stacking between dye molecules nih.gov | Enhanced solid-state fluorescence quantum yield | Polycyclic aromatic hydrocarbons co-assembled with octafluoronaphthalene (B166452) nih.gov |
Advanced Imaging Methodologies Utilizing Fluorescent Red Nir 880 Dyes
Conventional Near-Infrared Fluorescence Imaging (NIR-FLI)
Conventional NIR-FLI is a powerful modality for non-invasive, real-time monitoring in preclinical research. mdpi.com This technique leverages the "optical window" in biological tissues where endogenous chromophores like hemoglobin have lower absorption, allowing for deeper light penetration. nih.govyoutube.com Dyes that absorb and emit in the NIR-I range (700-1000 nm) are instrumental for these applications. nih.govmacsenlab.com
NIR-FLI overcomes the significant autofluorescence and light scattering associated with imaging in the visible spectrum, providing a clearer view of deep-tissue structures. nih.govcore.ac.uk The use of exogenous fluorescent contrast agents that operate in this window enhances the signal from specific targets. setabiomedicals.com While many studies have utilized well-established dyes like Indocyanine Green (ICG), which has an emission peak around 822 nm in plasma, there is a continuous drive to develop new dyes with improved properties. nih.gov Dyes such as Fluorescent red NIR 880, which operate in the longer wavelength portion of the NIR-I window, are positioned to capitalize on the benefits of reduced photon scattering and decreased tissue autofluorescence, making them desirable candidates for high-contrast deep tissue imaging. mdpi.com
Table 1: Comparison of Imaging Windows
| Feature | Visible Window (400-650 nm) | NIR-I Window (650-950 nm) | NIR-II Window (1000-1700 nm) |
|---|---|---|---|
| Tissue Penetration | Several millimeters | Millimeters to < 1 cm | Up to 3 cm |
| Signal-to-Noise Ratio | Low | Moderate | High |
| Autofluorescence | High | Low | Negligible |
| Light Scattering | High | Moderate | Low |
| Primary Absorbers | Hemoglobin, Melanin | Hemoglobin, Water | Water, Lipids |
This table summarizes the general properties and advantages of different biological imaging windows. Data sourced from multiple references. mdpi.comyoutube.comnih.gov
Two-Photon Microscopy with NIR 880 Excitation
Two-photon microscopy is an advanced fluorescence imaging technique that enables high-resolution visualization of living tissue up to depths of a millimeter or more. news-medical.netteledynevisionsolutions.com Unlike conventional fluorescence microscopy where one photon excites a fluorophore, two-photon microscopy uses the simultaneous absorption of two lower-energy photons to elicit the same fluorescent emission. news-medical.net This approach typically uses excitation light in the near-infrared range (700-1700 nm) to excite dyes that would normally be excited by UV or visible light. teledynevisionsolutions.com
The use of long-wavelength excitation light, such as from a tunable laser set to around 880 nm, provides several key advantages. nih.govunthsc.edu It significantly reduces light scattering, which is a major limiting factor for imaging depth in biological tissues. nih.gov Furthermore, because the excitation is confined to the focal point, phototoxicity and photobleaching are minimized, making it ideal for long-term imaging of dynamic processes in live cells and organisms, such as embryos or deep within the brain. news-medical.netnih.gov The Zeiss LSM 880 microscope, for example, can be equipped with a tunable laser covering the 690-1040 nm range, making it suitable for two-photon excitation with a source like NIR 880. unthsc.edu
Table 2: Single-Photon vs. Two-Photon Excitation
| Parameter | Single-Photon Microscopy | Two-Photon Microscopy |
|---|---|---|
| Excitation Principle | One-photon absorption | Simultaneous two-photon absorption |
| Excitation Wavelength | UV-Visible | Near-Infrared (e.g., ~880 nm) |
| Imaging Depth | Shallow (<200 µm) | Deep (>1 mm) |
| Phototoxicity | High | Minimal |
| Out-of-Focus Bleaching | Significant | Negligible |
| Resolution | High | High (Confined to focal point) |
This table compares the fundamental principles and practical advantages of single-photon versus two-photon microscopy. news-medical.netteledynevisionsolutions.comnih.govnih.gov
Photoacoustic Tomography (PAT) Employing NIR 880 Absorbers
Photoacoustic tomography is a hybrid imaging modality that combines the high contrast of optical imaging with the high spatial resolution of ultrasound. mdpi.com The technique is based on the photoacoustic effect, where a short laser pulse illuminates a tissue, and absorbers within the tissue (like a NIR dye) heat up and undergo thermoelastic expansion, generating ultrasound waves that are detected by a transducer. mdpi.comnih.gov
The use of contrast agents with strong absorption in the NIR window is crucial for deep-tissue PAT. nih.gov Light at these wavelengths can penetrate deeper into tissue, allowing for the imaging of structures that are not accessible with shorter wavelengths. mdpi.com Research has demonstrated the development of organic small molecule-based nanoparticles designed to have strong absorption at 880 nm for use as photothermal agents. nih.gov These nanoparticles (TNPs), when irradiated with an 880 nm laser, exhibit high photothermal conversion efficiency (31.5%), a key property for generating a strong photoacoustic signal. nih.gov Such 880 nm-triggered agents have great potential for the effective photoacoustic imaging of deep tissues. nih.govresearchgate.net
Table 3: Properties of 880 nm-Triggered Nanoparticles (TNPs) for Photothermal Applications
| Property | Value/Description |
|---|---|
| Core Molecule | 3TT-IC-4Cl |
| Encapsulation | FA-PEG-PBLA10 block copolymer |
| Mean Diameter | 150 nm |
| Aqueous Solution Absorption Peak | 874 nm |
| Excitation Source | 880 nm NIR laser |
| Photothermal Conversion Efficiency | 31.5% |
This table details the characteristics of nanoparticles specifically designed for strong absorption at 880 nm, making them suitable for photoacoustic and photothermal applications. Data sourced from a study on 880 nm NIR-triggered organic nanoparticles. nih.gov
Light-Sheet Microscopy in the NIR-II Window
Light-sheet microscopy (LSM) is a fluorescence microscopy technique that uses a plane of light to illuminate a sample, enabling high-speed 3D imaging with low phototoxicity. nih.gov Recently, this technology has been extended into the NIR-II window (1000-1700 nm) to overcome the challenges of light scattering in deep-tissue imaging. nih.govnih.gov
NIR-II LSM allows for optical sectioning at penetration depths of up to ~2 mm in cleared tissues and ~750 µm in living, unscalded tissues. nih.govnih.gov This advanced technique has been used for in vivo imaging in mice, revealing details of tumor microcirculation and immune cell trafficking with cellular resolution. nih.gov The development of fluorophores that emit brightly in the NIR-II region is critical for the advancement of this modality. A dye like this compound, if possessing suitable emission properties extending into the NIR-II window, could serve as a valuable probe for such applications, benefiting from the minimized scattering and maximized penetration depth afforded by both the light-sheet configuration and the long-wavelength detection. nih.govresearchgate.net
Smartphone-Based NIR Imaging System Development for Research Applications
The widespread availability and advanced camera technology of smartphones have spurred the development of portable, low-cost imaging systems for point-of-care diagnostics and research. nih.gov By integrating NIR light sources and filters, smartphones can be converted into functional NIR imaging devices. nih.govresearchgate.net
Several research applications have utilized systems incorporating 880 nm NIR light-emitting diodes (LEDs). nih.gov For instance, one study used a smartphone with an 880 nm NIR LED to detect microbial spoilage on ground beef by analyzing specific light scatter signals. researchgate.net Another system was designed to measure hemoglobin-related oxygenation changes under the skin, demonstrating the potential for in vivo physiological monitoring. nih.govresearchgate.net These developments highlight a trend toward making NIR imaging more accessible for a range of field-based research applications, where a fluorescent probe active at this wavelength could be used for targeted analysis. nih.govnih.gov
Table 4: Examples of Smartphone-Based Systems Using 880 nm Light Source
| Application | System Components | Principle of Operation | Reference |
|---|---|---|---|
| Food Spoilage Detection | Smartphone camera, 880 nm NIR LED | Detection of specific light scatter signals from bacteria on meat surface. | researchgate.net |
| Spectroscopy | Smartphone ambient light sensor, 510 nm and 880 nm LEDs | Measures light absorption of samples to determine concentration. | nih.gov |
| Physiological Monitoring | Custom attachment with multi-wavelength LEDs (including 880 nm region), smartphone camera | Measures diffuse reflectance to determine tissue oxygenation changes. | mdpi.com |
This table summarizes various research applications where smartphone-based systems have been developed using an 880 nm light source. nih.govresearchgate.netmdpi.com
Integration with Other Imaging Modalities for Multimodal Research
To obtain a more comprehensive understanding of complex biological systems, researchers often integrate multiple imaging modalities. photothermal.com Multimodal imaging combines the strengths of different techniques, such as the high sensitivity and molecular specificity of fluorescence imaging with the high spatial resolution and unlimited penetration depth of magnetic resonance imaging (MRI) or positron emission tomography (PET). photothermal.comnih.gov
NIR dyes are frequently used as a component in multimodal probes. nih.gov For example, a NIR fluorophore can be chemically linked to an MRI contrast agent (like a Gadolinium complex) or a PET tracer (like a radionuclide such as ¹⁸F). nih.gov This creates a single probe that can be detected by two different imaging systems. A versatile dye like this compound could be functionalized for conjugation to other imaging agents, enabling researchers to perform correlative studies. For instance, NIR fluorescence could be used for real-time surgical guidance, while MRI provides detailed anatomical context of the surrounding tissue. nih.govunist.ac.kr This approach overcomes the intrinsic limitations of any single imaging technique, providing more accurate and comprehensive data. nih.gov
Bioconjugation and Nanoformulation Strategies for Fluorescent Red Nir 880 Probes
Covalent Bioconjugation Techniques for Targeted Delivery
Covalent bioconjugation involves the formation of stable, strong chemical bonds between the fluorescent dye and a targeting biomolecule. This approach ensures that the dye remains associated with its delivery vehicle under physiological conditions, providing a robust platform for targeted imaging.
Antibody-Dye Conjugation Strategies
Monoclonal antibodies (mAbs) are powerful tools for targeted delivery due to their high specificity for antigens expressed on the surface of target cells. Labeling antibodies with NIR dyes is a common strategy to create potent imaging agents.
The most prevalent method for antibody-dye conjugation is through amine-reactive chemistry. nih.gov NIR dyes are frequently functionalized with an N-hydroxysuccinimide (NHS) ester group. revvity.com This NHS ester reacts readily with the primary amine groups found on the side chains of lysine residues on the antibody's surface. nih.govrevvity.com This reaction, typically carried out at a pH between 7 and 9, forms a stable and durable amide bond, covalently linking the dye to the antibody. revvity.com
The degree of labeling (DoL), or the ratio of dye molecules to each antibody, is a critical parameter that must be optimized. nih.gov While a higher DoL can increase the fluorescent signal, excessive conjugation can potentially alter the antibody's structure and binding affinity or lead to faster clearance from circulation. nih.govresearchgate.net Studies with NIR fluorophores like IRDye 800CW have shown that higher DoL values can increase liver uptake, whereas lower ratios have a reduced impact on the antibody's natural distribution. nih.govresearchgate.net
Table 1: Common Covalent Conjugation Chemistry for Antibodies
| Reactive Group on Dye | Target Residue on Antibody | Resulting Linkage |
|---|---|---|
| N-hydroxysuccinimide (NHS) ester | Lysine (Amine) | Amide Bond |
| Maleimide | Cysteine (Thiol) | Thioether Bond |
Protein and Peptide Conjugation
Similar chemical strategies used for antibodies are applied to other proteins and smaller peptides. Peptides, in particular, are valuable targeting moieties due to their small size and ability to be synthesized with specific functionalities. licorbio.com
For both proteins and peptides, NHS esters are widely used to target available amine groups. revvity.comlicorbio.com However, to achieve more site-specific labeling and avoid potential interference with a protein's active site, orthogonal chemistries are often employed. licorbio.com For example, maleimide-functionalized dyes can specifically react with the thiol group of cysteine residues. Click chemistry reagents have also been developed to label non-amine functional groups, allowing for precise control over the conjugation site. licorbio.com The choice of conjugation strategy can be influenced by the number and location of reactive residues on the protein or peptide of interest. revvity.com
Ligand-Dye Conjugation for Receptor-Targeting
To target specific cellular receptors, NIR dyes can be conjugated to small molecule ligands. This approach leverages the natural affinity of the ligand for its receptor to concentrate the fluorescent probe at the desired location. For instance, non-peptidic ligands have been developed and linked to NIR dyes to target receptors like the LHRH receptor, which is often overexpressed in certain cancers. researchgate.net This strategy can potentially avoid the off-target uptake in the liver and kidneys that is sometimes observed with peptide-based ligands. researchgate.net
Other examples include conjugating NIR fluorophores to ligands such as cyclic RGD peptides for tumor imaging or sorbitol for targeted photothermal cancer therapy. nih.gov The zwitterionic NIR fluorophore ZW800-1, which has a carboxyl group for conjugation, has been successfully linked to various targeting ligands to create probes with low nonspecific uptake and rapid clearance. nih.gov
Non-Covalent Interactions for Probe Immobilization
In contrast to the permanence of covalent bonds, non-covalent strategies rely on weaker, reversible interactions to associate a fluorescent probe with a carrier molecule or structure. These methods are often faster, may not require purification, and can affect the functional activity of the biomolecule to a lesser extent. nih.gov
Key non-covalent interactions include:
Hydrophobic Interactions: Dyes can be designed to have strong hydrophobic regions that interact with nonpolar pockets on biomolecules like proteins.
Ionic/Electrostatic Interactions: The attraction between oppositely charged groups on the dye and the biomolecule can be used for immobilization. nih.gov
Hydrogen Bonding: These interactions also contribute to the stable, non-covalent complex formation. nih.gov
A significant advantage of some non-covalent probes is that they are "turn-on" fluorophores; they may be weakly fluorescent in aqueous solution but become highly fluorescent upon binding to their target, which improves the signal-to-noise ratio. nih.gov Another advanced strategy involves using host-guest interactions, where a dye is preloaded into a molecular container. For example, a dual-locked NIR probe was constructed by loading a glutathione-activatable probe into a hypoxia-responsive molecular container through non-covalent interactions, allowing for precise tumor imaging upon stimulation by both factors. nih.gov
Encapsulation and Nanoformulation Approaches
Encapsulating NIR dyes within nanoparticles is a powerful strategy to improve their solubility in aqueous environments, protect them from degradation, and enhance their delivery to target tissues. Hydrophobic organic dyes that would otherwise aggregate in physiological conditions can be effectively formulated into stable nanoparticles. nih.govrsc.org
Polymer Nanoparticle Encapsulation (e.g., mPEG-DSPE lipids, Pluronic F127)
Amphiphilic polymers are commonly used to create nanoparticles that encapsulate fluorescent agents. These polymers self-assemble in aqueous solutions to form a stable core-shell structure, where the hydrophobic core can house the NIR dye and the hydrophilic shell provides stability and biocompatibility.
mPEG-DSPE Lipids: The lipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (mPEG-DSPE) is a widely used encapsulating agent. A highly emissive far-red/near-infrared fluorescent conjugated polymer has been formulated using DSPE-PEG2000, resulting in nanoparticles with a bright fluorescence quantum yield of 27% in aqueous solution. researchgate.net The PEG portion of the molecule forms a hydrophilic corona that helps prevent opsonization and prolongs circulation time.
Pluronic F127: This triblock copolymer is another amphiphilic polymer used for nanoformulation. Recently, smart nanotheranostics were developed consisting of a conjugated polymer and a nitric oxide (NO) donor encapsulated using Pluronic F127. mdpi.com These nanoparticles exhibited broad absorbance in the NIR-II window and could be triggered by a 1064 nm laser to generate heat for photothermal therapy. mdpi.com
In one study, a photothermal agent with strong absorption at 874 nm was encapsulated using a folic acid-conjugated amphiphilic block copolymer (FA-PEG-PBLA) to form stable nanoparticles with a mean diameter of 150 nm for targeted cancer therapy. nih.gov The encapsulation process can significantly alter the optical properties of the dye; for instance, π-π stacking of the agent during nanoparticle formation caused a significant red shift in its absorption peak to 874 nm, making it suitable for triggering with an 880 nm light source. nih.gov
Table 2: Examples of Nanoformulation for NIR Agents
| Encapsulation Matrix | Encapsulated Agent | Key Finding |
|---|---|---|
| DSPE-PEG2000 | Fluorescent Conjugated Polymer (PFBTDBT10) | Resulted in bright FR/NIR fluorescence with a 27% quantum yield. researchgate.net |
| Pluronic F127 | Conjugated Polymer (IN-NDI) and NO Donor (BNN6) | Created a nanotheranostic agent for NIR-II light-activated photothermal/gas therapy. mdpi.com |
| FA-PEG-PBLA₁₀ | Photothermal Agent (3TT-IC-4Cl) | Encapsulation induced a red-shift in absorption to 874 nm, ideal for an 880 nm trigger. nih.gov |
Based on a comprehensive search for the chemical compound "Fluorescent red NIR 880," it has been determined that there is insufficient detailed research available in the public domain to fulfill the specific requirements of the requested article. While the compound is identified as a fluorescent dye, there is a lack of published studies focusing on its specific application in the outlined nanoformulation strategies: mesoporous silica nanoparticles, micellar and nanoaggregate formations, and with rare-earth doped nanoparticles for NIR-IIb emission.
The strict instructions to focus solely on "this compound" and to adhere to the provided outline cannot be met without resorting to generalization or including information about other, unrelated compounds, which would violate the core requirements of the request. To maintain scientific accuracy and adhere to the user's explicit constraints, the article cannot be generated at this time. Further research and publication on the bioconjugation and nanoformulation of this specific compound would be necessary to provide the detailed and informative content requested.
Mechanistic Research and Applications of Fluorescent Red Nir 880 in Biological Systems
Cellular and Subcellular Localization Studies (excluding clinical data)
The ability to target specific organelles is crucial for understanding cellular processes. Derivatives of NIR 880 have been engineered to accumulate in specific subcellular compartments, enabling high-contrast imaging and the study of organelle function.
Lysosomes are acidic organelles that play a vital role in cellular degradation and recycling pathways. nih.gov The acidic environment (pH ≈ 5.0-6.0) of lysosomes provides a unique trigger for designing targeted fluorescent probes. One such probe, named Lyso880, has been developed for specific lysosomal imaging. researchgate.netrsc.org
The targeting mechanism of Lyso880 is based on its chemical structure, which incorporates piperazine (B1678402) groups. researchgate.net In the neutral pH of the cytoplasm, these groups are not protonated, and the dye's fluorescence is relatively low. However, upon accumulation in the acidic lumen of the lysosome, the piperazine moieties become protonated. This protonation suppresses an intramolecular charge transfer process, which in turn leads to a significant enhancement of the dye's fluorescence. researchgate.net Studies have shown that the fluorescence of Lyso880 can increase by more than four-fold when the pH drops from 7.0 to 5.0. researchgate.netrsc.org This "turn-on" response ensures that a strong signal is generated specifically from within the lysosomes, allowing for precise localization and imaging. The high Pearson's correlation coefficients (PCC) obtained in co-localization studies with commercial lysosome trackers confirm the high fidelity of this targeting strategy. nih.gov
Table 1: Characteristics of Lysosome-Targeting Probe Lyso880
| Feature | Description | Reference |
|---|---|---|
| Target Organelle | Lysosome | researchgate.net |
| Targeting Moiety | Piperazine | researchgate.net |
| Activation Mechanism | Acidic pH-induced protonation | researchgate.netrsc.org |
| Fluorescence Response | > 4-fold enhancement (pH 7.0 to 5.0) | researchgate.netrsc.org |
| Effect of Protonation | Suppression of intramolecular charge transfer (ICT) | researchgate.net |
Mitochondria are central to cellular energy production and metabolism. Targeting these organelles with NIR probes is of significant interest for studying their role in cellular health and disease. Strategies to direct NIR fluorophores to mitochondria often involve conjugating the dye to a lipophilic cation. The large negative mitochondrial membrane potential then drives the accumulation of the positively charged probe within the mitochondrial matrix.
For instance, photosensitizers with both hydrophilic and lipophilic peripheral groups have been designed to enhance intercalation with the mitochondrial membrane, thereby improving uptake and targeting. mdpi.com A simple and effective strategy involves creating a D-A (donor-acceptor) type NIR-II fluorophore that incorporates a mitochondria-targeting group. nih.gov These probes can be used to trace mitochondrial activity and dynamics within living cells. While specific examples directly using the "NIR 880" chromophore are still emerging, the principles are well-established for other NIR dyes and are applicable for developing mitochondria-targeted NIR 880 probes. mdpi.comnih.gov
A sophisticated strategy for achieving high-contrast imaging involves the development of cell endocytosis-activated fluorescent (CEAF) probes. nih.govnih.gov These probes are designed to be "off" in the bloodstream and "on" only after being internalized by cells into lysosomes. rsc.orgnih.gov A CEAF probe based on the Lyso880 fluorophore has been synthesized by conjugating it to a functionalized polyethylene (B3416737) glycol (PEG) unit. nih.gov
This modification creates an amphiphilic molecule that self-assembles into nanoaggregates in aqueous environments like blood. nih.govnih.gov In the aggregated state, the probe's fluorescence is quenched. These nanoaggregates are then taken up by cells through endocytosis. researchgate.net Inside the acidic environment of the lysosomes, a synergistic mechanism of disaggregation and protonation occurs. The low pH causes the nanoaggregates to break apart into fluorescent monomers while simultaneously protonating the piperazine groups, leading to a strong fluorescence signal that is selectively activated and retained within the target cells' lysosomes. researchgate.netrsc.orgnih.gov This approach dramatically reduces background fluorescence from the probe circulating in the bloodstream, leading to a very high target-to-background ratio. nih.gov
Table 2: Mechanism of Cell Endocytosis-Activated Fluorescent (CEAF) Probes
| Step | Location | Probe State | Fluorescence | Reference |
|---|---|---|---|---|
| 1. Circulation | Blood (Neutral pH) | Quenched Nanoaggregates | OFF | nih.govnih.gov |
| 2. Uptake | Cell Membrane | Endocytosis of Nanoaggregates | OFF | researchgate.net |
| 3. Activation | Lysosome (Acidic pH)| Disaggregation & Protonation | ON | rsc.orgnih.gov |
Biosensing Applications for Molecular and Physiological Parameters
Beyond localization, NIR 880-based probes can be designed to respond to specific molecular or physiological changes within the cell, acting as dynamic biosensors.
The inherent pH sensitivity of NIR 880 derivatives containing moieties like piperazine makes them excellent candidates for monitoring pH changes in cellular environments. researchgate.net As detailed in section 7.1.1, the fluorescence intensity of probes like Lyso880 is directly correlated with the acidity of their surroundings. rsc.org
This property allows researchers to track dynamic processes that involve pH fluctuations within lysosomes or other acidic vesicles. For example, such probes can be used to study lysosomal storage disorders or processes like autophagy where lysosomal pH is a critical parameter. The probe's fluorescence provides a real-time readout of the pH in its immediate vicinity. Theoretical calculations have confirmed that the protonation of the piperazine groups alters the p-electron distribution between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which accounts for the enhanced fluorescence in acidic conditions. researchgate.net
Reactive oxygen species (ROS) are highly reactive molecules, such as hydrogen peroxide (H₂O₂), that act as key signaling molecules but can also cause significant cellular damage when overproduced. jove.comnih.gov Developing probes to detect specific ROS is crucial for studying oxidative stress.
The general strategy for creating a ROS-sensing probe involves incorporating a ROS-specific reactive site into the fluorophore's structure. For example, to detect H₂O₂, a pentafluorobenzenesulfonyl group can be introduced into a hemicyanine platform. nih.gov In the presence of H₂O₂, this sensing unit is cleaved, triggering a "turn-on" fluorescence response. While a specific probe using the NIR 880 backbone for H₂O₂ detection has not been detailed in the provided context, the modular nature of fluorescent probe design allows for this possibility. By combining the NIR 880 fluorophore with a known H₂O₂-reactive moiety, a sensor for detecting this specific ROS in the NIR spectrum could be developed. Such a tool would be valuable for investigating oxidative stress in various cellular models. nih.gov
Table 3: Mentioned Compound Names
| Compound/Probe Name | Description |
|---|---|
| Fluorescent red NIR 880 | The core near-infrared fluorophore. |
| Lyso880 | A lysosome-targeting derivative of a NIR fluorophore with an emission around 880 nm. |
| HCy-H₂O₂ | A near-infrared fluorescent probe for detecting hydrogen peroxide. |
| MLC31 | A mitochondria-targeting photosensitizer with NIR fluorescence. |
Sensing of Biological Analytes (e.g., thiols, specific ions)
Near-infrared (NIR) fluorescent probes are instrumental in the detection of biological analytes due to their advantages, such as deeper tissue penetration and reduced background fluorescence. Among these, probes with emission spectra around 880 nm have been developed for sensing crucial biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). The abnormal cellular levels of these thiols are linked to various diseases, making their detection vital for diagnostics and research. nih.govnih.govacs.org
The sensing mechanisms for these probes are primarily reaction-based, leveraging the high nucleophilicity of the thiol group. mdpi.commdpi.com Common strategies include:
Nucleophilic Addition/Substitution: Many NIR probes are designed with a fluorophore and a thiol-reactive group. The reaction between the thiol and this reactive moiety leads to a change in the probe's photophysical properties, such as a "turn-on" fluorescence signal. For instance, some probes utilize a 2,4-dinitrobenzenesulfonyl unit as a reactive site. The cleavage of this group by a thiol removes the quenching effect, resulting in fluorescence enhancement. nih.govacs.org
Intramolecular Cyclization: To achieve selectivity, especially for Cys and Hcy over the more abundant GSH, probes are designed to undergo a secondary intramolecular cyclization reaction after the initial thiol addition. This two-step process often results in a distinct fluorescence signal, allowing for the specific detection of Cys or Hcy. mdpi.com
Photoinduced Electron Transfer (PET) Modulation: In some probes, a PET process from a recognition unit to the fluorophore quenches the fluorescence. The reaction with a thiol analyte can disrupt this PET process, thereby restoring the fluorescence of the NIR dye. acs.org
The design of these probes often involves incorporating a cyanine (B1664457) or BODIPY dye as the fluorophore, which can be chemically modified to emit in the NIR region. nih.govmdpi.com The choice of the reactive group is crucial for determining the probe's selectivity and response time.
| Probe Type | Analyte | Sensing Mechanism | Typical Fluorophore |
| Turn-on | Cys, Hcy, GSH | Nucleophilic substitution, cleavage of quencher | Cyanine, BODIPY |
| Ratiometric | Cys | Intramolecular cyclization following thiol addition | Cyanine |
| PET-based | GSH | Disruption of photoinduced electron transfer | Cyanine |
Viscosity Sensing in Cellular Organelles
Cellular viscosity plays a critical role in various physiological processes, and its alteration is associated with several diseases. Mitochondria, in particular, have a viscous microenvironment that is essential for their function. Near-infrared fluorescent probes have been developed to monitor viscosity changes within these organelles. advancechemjournal.comrsc.orgindexcopernicus.com
The primary mechanism for viscosity sensing by these molecular rotors is based on the Twisted Intramolecular Charge Transfer (TICT) process. In a low-viscosity environment, the probe molecule can undergo free rotation around a single bond in its excited state, leading to the formation of a non-emissive or weakly emissive TICT state. This results in quenched fluorescence. However, in a high-viscosity environment, this intramolecular rotation is restricted. This inhibition of the non-radiative decay pathway from the TICT state leads to a significant enhancement in fluorescence intensity. rsc.org
These probes are typically designed with a donor-π-acceptor (D-π-A) structure. To target specific organelles like mitochondria, they are often functionalized with a lipophilic cation, such as a triphenylphosphonium (TPP) group, which facilitates their accumulation within the negatively charged mitochondrial matrix. advancechemjournal.comrsc.org Researchers have successfully used these probes to visualize viscosity changes in living cells during various cellular processes and to differentiate between normal and cancerous cells based on their mitochondrial viscosity. rsc.org
| Property | Description |
| Sensing Mechanism | Twisted Intramolecular Charge Transfer (TICT) |
| Key Feature | Fluorescence intensity is proportional to the viscosity of the medium |
| Targeting Moiety | Triphenylphosphonium (TPP) for mitochondrial targeting |
| Application | Monitoring viscosity changes in cellular organelles, disease diagnosis |
Research on Photothermal Effects of NIR 880 Absorbers
Mechanisms of Photothermal Conversion
Near-infrared absorbers that are active in the 880 nm region are of significant interest for photothermal therapy (PTT). PTT is a therapeutic approach where light-absorbing agents convert photon energy into heat to induce localized hyperthermia and subsequent cell death in diseased tissues. mdpi.comresearchgate.net The primary mechanisms of photothermal conversion include:
Non-radiative Relaxation: Upon absorption of light at their characteristic wavelength (around 880 nm), the electrons in the absorber molecule are excited to a higher energy state. In photothermal agents, the de-excitation process is dominated by non-radiative pathways, such as vibrational relaxation. This process releases the absorbed energy as heat to the surrounding environment rather than as light (fluorescence). acs.org
Intermolecular Interactions: In some organic nanoparticles, strong intermolecular π-π stacking in the aggregated state can lead to a red-shift in the absorption spectrum and enhanced photothermal conversion efficiency. These interactions facilitate the dissipation of energy as heat.
The photothermal conversion efficiency (PCE) is a critical parameter for evaluating the performance of a photothermal agent. It is the measure of how efficiently the absorbed light energy is converted into heat. Materials with high PCE are desirable as they can achieve the required therapeutic temperature with lower laser power, minimizing potential damage to surrounding healthy tissues. mdpi.com
Temperature Generation and Measurement Methodologies (in vitro/ex vivo)
The ability to generate and accurately measure localized temperature changes is crucial for the development and application of NIR 880 absorbers in photothermal research.
In vitro Studies: In a typical in vitro setup, a solution containing the NIR 880 absorbing nanoparticles is irradiated with an 880 nm laser. The temperature of the solution is monitored over time using a thermocouple or an infrared (IR) thermal imaging camera. nih.gov The temperature increase is generally dependent on the concentration of the photothermal agent and the power density of the laser. acs.org For example, studies have shown that aqueous solutions of specifically designed nanoparticles can exhibit a significant temperature increase, sufficient to induce apoptosis or necrosis in cancer cells, upon irradiation with an 880 nm laser.
Ex vivo Studies: Ex vivo experiments are often conducted on tissue samples, such as bovine liver, to simulate the conditions in a biological environment. researchgate.netspiedigitallibrary.org In these studies, the NIR absorber may be injected into the tissue, which is then irradiated with the laser. Temperature changes within the tissue are monitored using embedded thermocouples at various distances from the laser source or with non-invasive techniques like magnetic resonance thermometry. nih.govresearchgate.net These experiments provide valuable data on heat distribution and penetration depth in tissue, which is essential for optimizing treatment parameters for potential clinical applications. Photoacoustic imaging is another emerging technique used to monitor temperature changes during photothermal therapy. spiedigitallibrary.org
| Measurement Method | Environment | Key Information Provided |
| Thermocouple | in vitro, ex vivo | Point temperature measurements at specific locations |
| IR Thermal Camera | in vitro, ex vivo (surface) | Surface temperature distribution and mapping |
| MR Thermometry | ex vivo | Non-invasive 3D temperature mapping |
| Photoacoustic Imaging | ex vivo | Non-invasive temperature monitoring |
Microorganism Detection and Imaging in Research Settings
Identification of Phototrophic Bacteria (e.g., AAPB)
Near-infrared fluorescence is a key tool for the detection and identification of certain microorganisms, particularly aerobic anoxygenic phototrophic bacteria (AAPB). nih.gov These bacteria are a widespread group of marine and freshwater prokaryotes that possess a photosynthetic apparatus but require oxygen for growth. fao.org
A distinguishing feature of AAPB is the presence of bacteriochlorophyll (B101401) a (BChl a), which is a key component of their photosynthetic reaction centers and light-harvesting complexes. BChl a has a characteristic in vivo absorption maximum in the near-infrared region, typically between 800 and 880 nm. nih.gov This property allows for their specific detection using infrared fluorescence microscopy.
The methodology involves exciting the sample with a light source that can be absorbed by BChl a and detecting the subsequent fluorescence emission in the NIR range. By using specific filter sets, researchers can differentiate the NIR fluorescence of BChl a from the fluorescence of chlorophyll (B73375) a found in other phototrophic organisms like cyanobacteria and algae. hawaii.edu This technique, often coupled with DAPI staining for total cell counts, enables the enumeration and estimation of the abundance of AAPB in environmental samples. hawaii.edunih.gov Studies have utilized this approach to investigate the distribution and ecological significance of AAPB in various aquatic environments, from coastal waters to the open ocean. fao.orgnih.gov
| Microorganism | Key Pigment | Absorption Max (in vivo) | Detection Method |
| Aerobic Anoxygenic Phototrophic Bacteria (AAPB) | Bacteriochlorophyll a | 800 - 880 nm | Infrared Fluorescence Microscopy |
Bacterial Colony Detection and Characterization
The use of near-infrared (NIR) fluorescence for bacterial detection offers significant advantages, primarily due to the low autofluorescence of biological samples in this spectral region, which enhances sensitivity and specificity. biotium.com While specific research on a compound explicitly named "this compound" for bacterial colony detection is not extensively documented in current literature, the principles of NIR fluorescence are actively applied in this field. The "880" in the compound's name likely refers to its emission wavelength in nanometers, placing it within the near-infrared spectrum.
The primary mechanism for detecting and characterizing bacterial colonies using NIR fluorescent probes involves the selective binding of the dye to bacterial cells. This can be achieved by conjugating the fluorophore to molecules that have a high affinity for bacterial surfaces, such as certain antibiotics or antibodies. macsenlab.com For instance, a common strategy involves attaching a NIR carbocyanine fluorophore to a unit like zinc(II) dipicolylamine (Zn-DPA), which has a strong and selective affinity for the surfaces of both Gram-positive and Gram-negative bacteria. nih.gov Upon binding, the probe's fluorescence can be visualized, allowing for the detection and localization of bacterial colonies.
Research in the broader field of NIR probes has demonstrated their utility in imaging bacterial infections in vivo. nih.gov Probes with emission wavelengths in the 650-900 nm range can penetrate tissues more deeply than visible light, making them suitable for imaging infections within a living organism. macsenlab.comnih.gov While not specifically naming "this compound," studies have utilized NIR dyes to successfully image infections of bacteria such as S. aureus and E. coli in animal models. nih.gov
Furthermore, the application of light in the 880 nm range has been investigated for its bactericidal effects, often in combination with other wavelengths. One study explored the combined effect of 405-nm and 880-nm light on Staphylococcus aureus and Pseudomonas aeruginosa in vitro. The results showed a significant dose-dependent reduction in bacterial colonies for both species. nih.gov This indicates that light at this wavelength can be a component of antimicrobial strategies, although this is a phototherapeutic effect rather than a fluorescence-based detection method.
The characterization of bacteria using NIR spectroscopy, a related but distinct technique, has also been explored. This method, combined with machine learning algorithms, can rapidly identify and classify different bacterial species, including Escherichia coli, Salmonella enteritidis, Enterococcus faecalis, and Listeria monocytogenes. mdpi.com This approach leverages the unique way different bacteria scatter and absorb NIR light to create a spectral "fingerprint" for identification. mdpi.com
While direct data on "this compound" is scarce, the principles governing the use of NIR fluorophores for bacterial detection are well-established. The development of probes with emission maxima around 880 nm would align with the goals of achieving deeper tissue penetration and minimizing background fluorescence for highly sensitive bacterial detection and characterization.
Research Findings on NIR Applications in Bacteriology
| Application | Bacteria Studied | Key Findings |
| In Vivo Imaging | S. aureus, E. coli | A NIR carbocyanine probe with a Zn-DPA affinity group selectively accumulated at infection sites in living mice. nih.gov |
| Phototherapy | S. aureus, P. aeruginosa | Combined 405-nm and 880-nm light irradiation resulted in a significant, dose-dependent reduction in bacterial colonies in vitro. nih.gov |
| Spectroscopic Classification | E. coli, S. enteritidis, E. faecalis, L. monocytogenes | NIR spectroscopy combined with machine learning achieved 100% accuracy in identifying and classifying these bacterial species. mdpi.com |
Theoretical and Computational Studies of Fluorescent Red Nir 880 Systems
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations are fundamental to the theoretical investigation of fluorescent dyes. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed for studying the electronic structure and excited-state properties of organic dyes, including those in the NIR spectrum. acs.orgresearchgate.netmdpi.com
DFT is used to determine the ground-state geometry and electronic properties of the dye molecule. The choice of the functional is crucial for obtaining accurate results. For NIR dyes, particularly those with significant charge-transfer character like many cyanine (B1664457) derivatives, hybrid functionals such as B3LYP or range-separated functionals like CAM-B3LYP are often employed to provide a balanced description of electron correlation and exchange effects. mdpi.com
TD-DFT is then used to calculate the vertical excitation energies, which correspond to the absorption maxima (λmax), and to simulate the absorption and emission spectra. nih.gov While TD-DFT has proven to be a robust tool for many organic dyes, it has historically faced challenges with cyanine dyes, sometimes overestimating excitation energies. researchgate.netmdpi.com However, recent advancements and the use of appropriate functionals have significantly improved the accuracy of these predictions. acs.org For instance, studies on various rhodamine and cyanine dyes have demonstrated that TD-DFT can predict absorption wavelengths with high accuracy when suitable functionals and solvation models are used. mdpi.commdpi.com
Illustrative Data from DFT/TD-DFT Calculations on a Model NIR Cyanine Dye:
| Computational Method | Functional | Basis Set | Calculated λmax (nm) | Experimental λmax (nm) |
| TD-DFT | CAM-B3LYP | 6-31G(d) | 875 | 880 |
| TD-DFT | B3LYP | 6-31G(d) | 860 | 880 |
| TD-DFT | M06-2X | 6-31G(d) | 882 | 880 |
This table is illustrative and demonstrates typical results obtained for similar NIR dyes; specific computational data for Fluorescent Red NIR 880 is not publicly available.
HOMO-LUMO Energy Level Analysis and Electronic Transitions
The photophysical properties of a fluorescent dye are intrinsically linked to its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key determinant of the molecule's absorption and emission wavelengths. researchgate.netnih.gov
For NIR dyes like this compound, a small HOMO-LUMO gap is essential for absorption and emission in the long-wavelength region of the electromagnetic spectrum. acs.orgrsc.org The primary electronic transition responsible for the characteristic long-wavelength absorption is the promotion of an electron from the HOMO to the LUMO (a π-π* transition). acs.org In many NIR dyes, particularly polymethine cyanines, both the HOMO and LUMO are delocalized across the conjugated π-system of the molecule. researchgate.net
Computational methods like DFT are used to calculate the energies of the HOMO and LUMO and to visualize their spatial distribution. This analysis is crucial for understanding structure-property relationships. For example, extending the length of the polymethine chain in cyanine dyes leads to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. researchgate.net However, a very small HOMO-LUMO gap can also lead to decreased chemical and photostability, as the molecule becomes more susceptible to oxidation (related to a high HOMO energy) and nucleophilic attack (related to a low LUMO energy). acs.orgrsc.org
Typical HOMO-LUMO Energy Levels for NIR Dyes:
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Heptamethine Cyanine | -4.5 to -5.0 | -3.0 to -3.5 | 1.0 to 1.5 |
| Aza-BODIPY | -5.0 to -5.5 | -3.5 to -4.0 | 1.5 to 2.0 |
| Rhodamine Derivatives | -5.2 to -5.8 | -3.2 to -3.8 | 1.8 to 2.2 |
This table presents typical energy ranges for classes of NIR dyes and is for illustrative purposes.
Simulation of Solvatochromic Behavior
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is a common characteristic of fluorescent dyes, and its simulation is important for predicting how a dye will behave in different biological or chemical environments. nih.gov Solvatochromic shifts in absorption and emission spectra arise from the differential solvation of the ground and excited states of the dye molecule. acs.org
Computational models can simulate solvatochromic behavior by incorporating the effects of the solvent into the quantum chemical calculations. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net By performing TD-DFT calculations with PCM for a range of solvents with different polarities, it is possible to predict the solvatochromic shifts of a dye like this compound. researchgate.net
For dyes that exhibit significant charge transfer upon excitation, a pronounced solvatochromic effect is often observed. acs.org Understanding this behavior is critical for applications in cellular imaging, where the local environment can vary in polarity. nih.gov
Illustrative Solvatochromic Shift Data for a Model NIR Dye:
| Solvent | Dielectric Constant | Calculated λabs (nm) | Calculated λem (nm) |
| Toluene | 2.38 | 870 | 890 |
| Dichloromethane | 8.93 | 878 | 900 |
| Acetonitrile | 37.5 | 885 | 910 |
| Water | 80.1 | 892 | 925 |
This table is illustrative, showing a hypothetical positive solvatochromic shift for a NIR dye as solvent polarity increases.
Prediction of Photophysical Properties and Design Optimization
A key advantage of theoretical and computational studies is the ability to predict various photophysical properties before a molecule is synthesized, thereby guiding the design and optimization process. nih.govresearchgate.net Beyond absorption and emission wavelengths, computational methods can provide insights into other important parameters.
The molar extinction coefficient (ε) , which determines the light-absorbing capability of the dye, can be estimated from the calculated oscillator strength of the electronic transition. acs.org The fluorescence quantum yield (ΦF) , a measure of the efficiency of the fluorescence process, is more challenging to predict directly from first principles but can be qualitatively assessed by analyzing the nature of the excited states and potential non-radiative decay pathways. acs.org Machine learning models, trained on large datasets of known fluorescent molecules, are also emerging as a tool for predicting quantum yields. chemrxiv.org
Computational studies enable the in silico screening of a large number of candidate molecules. By systematically modifying the chemical structure—for example, by altering the donor and acceptor groups, extending the conjugation length, or introducing rigidifying elements—researchers can identify modifications that are likely to lead to improved properties such as increased brightness (a product of ε and ΦF), enhanced photostability, or a desired emission wavelength. nih.govdntb.gov.ua This predictive capability significantly accelerates the development of new and improved NIR fluorescent probes for various applications. nih.gov
Future Research Directions for Fluorescent Red Nir 880 Compounds
Development of Next-Generation Activatable and Responsive Probes
A significant frontier in the development of Fluorescent Red NIR 880 compounds is the creation of next-generation activatable and responsive probes. These "smart" probes are designed to exhibit a fluorescence signal only in the presence of a specific biological stimulus, thereby dramatically improving the signal-to-background ratio and providing high specificity. bohrium.commdpi.com Current research focuses on "turn-on" fluorescence mechanisms, where the probe is initially non-fluorescent and becomes brightly emissive upon interaction with its target. nih.govresearchgate.net
Future work will likely concentrate on several key areas:
Novel Activation Strategies: Researchers are exploring new chemical triggers and recognition moieties to respond to a wider array of biological analytes and microenvironmental conditions. This includes designing probes that are sensitive to subtle changes in pH, redox state, enzyme activity, and the presence of specific ions or small molecules. magtech.com.cnsciopen.com For instance, probes that can be activated by specific enzymes overexpressed in tumors are a promising avenue for cancer diagnosis. nih.govnih.gov
Ratiometric Sensing: To overcome the limitations of intensity-based measurements, which can be affected by probe concentration and instrument settings, future probes will increasingly incorporate ratiometric sensing capabilities. digitellinc.com This involves designing molecules with two emission wavelengths, where one changes in response to the target while the other remains constant, providing a built-in internal reference for more accurate quantification. acs.org
Multi-Analyte Detection: The development of probes that can simultaneously detect multiple biological markers will be a major advancement. This could be achieved through the design of single molecules with distinct responsive units or by creating cocktails of probes with different activation mechanisms and spectral properties.
A key challenge in this area is the conversion of conventional "always-on" cyanine (B1664457) dyes into activatable probes with low intrinsic fluorescence to minimize false-positive signals and enhance imaging contrast. researchgate.net
Integration with Advanced "Smart" Materials for Multi-Stimuli Responsiveness
The integration of this compound dyes into "smart" materials is a promising strategy for creating sophisticated systems that can respond to multiple external stimuli. nih.gov These materials can be engineered to exhibit changes in their fluorescence properties in response to a combination of physical and chemical cues, such as temperature, light, pH, and the presence of specific biomolecules. nih.govrsc.org
Future research in this domain will likely focus on:
Polymer-Based Nanocarriers: Encapsulating NIR 880 dyes within biocompatible and biodegradable polymer nanoparticles can protect the dye from degradation, improve its water solubility, and provide a scaffold for further functionalization. nih.gov These nanoparticles can be designed to release the dye or change their fluorescence in response to specific triggers within the biological environment.
Hydrogel Scaffolds: Incorporating NIR 880 dyes into hydrogels can create implantable or injectable sensors that can monitor biological processes in real-time. The porous nature of hydrogels allows for the diffusion of analytes, which can then interact with the embedded dye to produce a fluorescent signal.
Hybrid Organic-Inorganic Materials: Combining the favorable optical properties of NIR 880 dyes with the unique characteristics of inorganic nanomaterials, such as gold nanoparticles or quantum dots, can lead to the development of multifunctional platforms for theranostics (combined therapy and diagnostics).
The goal is to create highly versatile materials that can not only sense and report on their environment but also perform a therapeutic function, such as targeted drug delivery or photothermal therapy. nih.gov
High-Throughput Screening and Combinatorial Chemistry for Novel NIR 880 Dyes
The discovery of new NIR 880 dyes with improved photophysical and chemical properties is crucial for advancing their applications. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that can accelerate this discovery process.
Future efforts in this area will involve:
Combinatorial Synthesis: Generating large libraries of NIR 880 analogs by systematically modifying the core structure of the heptamethine cyanine dye. researchgate.net This can involve altering the heterocyclic end groups, the polymethine chain, and the substituents on the aromatic rings. iieta.orgrsc.org
HTS Assays: Developing and implementing rapid and efficient screening assays to evaluate the properties of the synthesized dyes. These assays can be designed to measure key parameters such as absorption and emission wavelengths, quantum yield, photostability, and sensitivity to specific analytes.
Computational Modeling: Utilizing computational chemistry and machine learning algorithms to predict the properties of novel dye structures before they are synthesized. This can help to prioritize synthetic targets and guide the design of dyes with desired characteristics.
By combining these approaches, researchers can more rapidly identify and optimize NIR 880 dyes for specific applications, moving beyond the limitations of existing compounds.
Addressing Challenges in Deep-Tissue Imaging Beyond Current Capabilities
While NIR-II fluorescence imaging, which includes the emission range of NIR 880 dyes, offers significant advantages for deep-tissue imaging, there are still challenges to overcome to push the boundaries of penetration depth and resolution. doaj.orgnih.govnih.gov The primary limitations are light scattering and absorption by biological tissues. teledynevisionsolutions.comazonano.com
Future research will focus on several strategies to address these challenges:
Red-Shifted Dyes: Synthesizing new NIR 880 analogs with even longer absorption and emission wavelengths (extending further into the NIR-IIb window, 1500-1700 nm) can further reduce light scattering and improve tissue penetration. nih.govnih.gov
Brighter Fluorophores: Increasing the quantum yield and molar extinction coefficient of NIR 880 dyes will result in brighter probes that can be detected at lower concentrations and greater depths. frontiersin.org
Optimized Instrumentation: The development of more sensitive detectors and advanced image reconstruction algorithms will be crucial for capturing and processing the faint fluorescence signals from deep within tissues.
Overcoming these hurdles will enable the non-invasive visualization of biological processes at unprecedented depths, with potential applications in preclinical research and clinical diagnostics. qd-uki.co.ukcloudfront.net
Expanding Biosensing Capabilities for Novel Biological Targets and Pathways
The versatility of the heptamethine cyanine scaffold provides a platform for developing NIR 880-based probes for a wide range of new biological targets and pathways. rsc.orgrsc.org While current probes have demonstrated success in detecting specific enzymes and reactive oxygen species, there is a vast landscape of other biomolecules and cellular processes that could be explored.
Future research directions include:
Targeting Specific Proteins and Nucleic Acids: Developing NIR 880 probes that can selectively bind to specific proteins or nucleic acid sequences will enable the visualization of gene expression, protein-protein interactions, and other fundamental cellular processes.
Monitoring Dynamic Cellular Events: Designing probes that can respond to changes in membrane potential, ion fluxes, or post-translational modifications will provide insights into dynamic cellular signaling pathways.
Imaging the Microbiome: Creating probes that can selectively label and identify different bacterial species within the microbiome could revolutionize our understanding of host-pathogen interactions and the role of the microbiome in health and disease.
Theranostic Probes: Engineering NIR 880 probes that not only detect a disease marker but also carry a therapeutic payload that can be released upon activation. nih.gov This approach holds great promise for personalized medicine.
The continued development of novel bioconjugation strategies and a deeper understanding of the structure-property relationships of heptamethine cyanine dyes will be essential for expanding the biosensing capabilities of this compound compounds. nih.gov
Data Tables
Table 1: Examples of Activatable Heptamethine Cyanine Probes and Their Targets
| Probe Name/Class | Target Analyte | Activation Mechanism | Emission Wavelength (nm) | Reference |
|---|---|---|---|---|
| NTR-responsive probes | Nitroreductase (hypoxia marker) | Self-immolative fragmentation | ~780 | nih.gov |
| FRET-based Cy5-Cy7 | Nitroreductase | Förster Resonance Energy Transfer | ~780 | digitellinc.com |
| HP-H₂O₂ | Hydrogen Peroxide (H₂O₂) | Cleavage of phenylboronic acid | >1000 | nih.gov |
| WH-1, WH-2, WH-3, WH-4 | Hydrogen Sulfide (H₂S) | D-π-A skeleton modulation | 925 - 1205 | acs.org |
Table 2: Comparison of Imaging Windows
| Imaging Window | Wavelength Range (nm) | Key Advantages | Key Limitations | Reference |
|---|---|---|---|---|
| Visible | 400 - 700 | High resolution in superficial tissues | Strong tissue autofluorescence, limited penetration | teledynevisionsolutions.com |
| NIR-I | 700 - 900 | Reduced autofluorescence, deeper penetration than visible | Some remaining autofluorescence, scattering limits depth | nih.govteledynevisionsolutions.com |
| NIR-II | 1000 - 1700 | Minimal autofluorescence, reduced scattering, deep penetration | Lower quantum yields of some dyes, requires specialized detectors | doaj.orgnih.gov |
Compound List
Q & A
Basic Question: What experimental parameters should be optimized during the synthesis of Fluorescent Red NIR 880-based fluorescent organic nanoparticles (FONs)?
Methodological Answer:
The synthesis of FONs using quadrupolar dyes like NIR 880 requires careful control of:
- Solvent polarity : Use tetrahydrofuran (THF) for initial dye dissolution to ensure molecular dispersion before nanoprecipitation .
- Aggregation conditions : Adjust water-to-THF ratios to balance nanoparticle size (12–20 nm) and stability. Higher water content reduces size but may compromise colloidal stability .
- Dye concentration : Optimize dye loading per nanoparticle (N ≈ 800–1000 molecules/FON) to maximize brightness while avoiding self-quenching .
Validate synthesis using dynamic light scattering (DLS) for size distribution and absorbance/emission spectroscopy to confirm ICT (intramolecular charge transfer) band integrity .
Basic Question: How can researchers determine the photophysical properties (e.g., absorption/emission maxima, quantum yield) of NIR 880 in different environments?
Methodological Answer:
- Absorption/emission profiling : Use UV-Vis-NIR spectroscopy to identify ICT band maxima (e.g., ~880 nm for NIR 880 in THF) . Compare shifts in FONs (e.g., QBDF FONs show a blue shift vs. QBDtF FONs, which red-shift due to packing effects) .
- Quantum yield (Φ) measurement : Employ an integrating sphere with a reference dye (e.g., indocyanine green) in matched solvents. Note that Φ in FONs decreases (2%–30%) due to π-π stacking and nonradiative decay from bound water molecules .
- 2PA cross-section (σ²) : Characterize using two-photon fluorescence spectroscopy with a Ti:sapphire laser (700–1000 nm range). For NIR 880 derivatives, σ² peaks at 880–980 nm (e.g., QBDtF FONs achieve σ²Φ ≈ 4×10⁵ GM) .
Advanced Question: How does conjugation length in quadrupolar dyes influence two-photon absorption (2PA) cross-sections and emission profiles?
Methodological Answer:
- Extended conjugation : Increasing conjugation (e.g., from QBDF to QBDtF) red-shifts absorption/emission (820 nm → 880–890 nm) and amplifies σ² (800 GM → 2200 GM) due to enhanced quadrupolar character .
- Spectral broadening : Elongated dyes (e.g., QBDvF) exhibit broader 2PA bands (~950 nm), enabling multiplexed imaging .
- Validation : Compare experimental σ² values with density functional theory (DFT) simulations to assess electronic transitions. Discrepancies may arise from dye flexibility or solvent interactions .
Advanced Question: How does nanoconfinement in FONs alter the nonlinear optical properties of NIR 880 derivatives?
Methodological Answer:
- 2PA enhancement : Shorter dyes (QBDF) show σ² increases (~50% at 840 nm) in FONs due to interchromophoric electrostatic interactions .
- Band modulation : Extended dyes (QBDtF) exhibit spectral broadening and red-shifted 2PA bands (~950 nm), maintaining σ² >1000 GM for deep-tissue imaging .
- Method : Map 2PA spectra pre- and post-confinement using z-scan techniques. Correlate with TEM imaging to link morphology (e.g., V-shaped packing) to optical outcomes .
Advanced Question: How can researchers resolve contradictions in fluorescence quantum yield data between solution and FONs?
Methodological Answer:
- Root cause analysis : Lower Φ in FONs stems from (i) reduced radiative rates (π-π stacking) and (ii) nonradiative decay from surface-bound water .
- Mitigation strategies :
- Solvent engineering : Test FONs in deuterated solvents to isolate water-specific quenching effects .
- Surface modification : Coat FONs with PEG or cationic polymers (e.g., poly-L-lysine) to shield dyes from water .
- Time-resolved fluorescence : Measure lifetime decay (e.g., using TCSPC) to distinguish radiative vs. nonradiative pathways .
Advanced Question: What methodologies validate the biocompatibility and stealth properties of NIR 880 FONs for cellular imaging?
Methodological Answer:
- Surface potential analysis : Use zeta potential measurements to confirm negative surface charge (e.g., −30 mV for QBDF FONs), which reduces nonspecific cell uptake .
- Stealth coating : Functionalize FONs with cationic polymers (e.g., polyethylenimine) to reverse surface charge and enhance endocytosis .
- Cytotoxicity assays : Perform MTT assays on HeLa cells across dye concentrations (1–100 µM). Optimal FONs show >90% viability after 24 hrs .
Advanced Question: How can researchers address spectral discrepancies between theoretical predictions and experimental data for NIR 880 derivatives?
Methodological Answer:
- Computational refinement : Use TD-DFT with solvent-polarizable continuum models (PCM) to account for solvatochromic shifts .
- Conformational analysis : Apply molecular dynamics (MD) simulations to model dye flexibility (e.g., V-shaped vs. linear configurations) impacting 2PA bands .
- Benchmarking : Cross-validate with analogous dyes (e.g., benzothiadiazole derivatives) to identify structure-property trends .
Advanced Question: What statistical approaches ensure reproducibility in quantifying NIR 880 FON brightness across laboratories?
Methodological Answer:
- Standardized protocols : Use reference materials (e.g., IR-26 dye in DCM) to calibrate 2PA instruments .
- Error analysis : Report brightness as εΦ ± SD (e.g., QBDF FONs: εΦ = 7×10⁶ M⁻¹cm⁻¹ ± 5%) and include batch-to-batch variability .
- Collaborative validation : Share FON samples across labs for cross-testing under identical imaging conditions (e.g., 800 nm excitation, 10 mW power) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
